molecular formula C16H15FN6O2S B11229930 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11229930
M. Wt: 374.4 g/mol
InChI Key: BSLSUEYNTYICHI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a thiadiazole ring, an indazole ring, and a pyrrolidine ring, each contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the formation of the indazole ring, and finally, the construction of the pyrrolidine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous chemicals. Industrial production may also involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at various positions on the rings, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiadiazole, indazole, and pyrrolidine rings. Examples include:

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

What sets N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H15FN6O2S

Molecular Weight

374.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H15FN6O2S/c1-2-11-20-22-16(26-11)18-15(25)8-6-12(24)23(7-8)14-13-9(17)4-3-5-10(13)19-21-14/h3-5,8H,2,6-7H2,1H3,(H,19,21)(H,18,22,25)

InChI Key

BSLSUEYNTYICHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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